molecular formula C22H25ClN2O4 B2646426 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921563-12-4

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2646426
CAS RN: 921563-12-4
M. Wt: 416.9
InChI Key: XPTDIGZAOSUIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a chlorophenoxy group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to predict what those might be .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepin ring, which would likely impart a certain degree of rigidity to the molecule. The chlorophenoxy and acetamide groups would be expected to be in a planar arrangement due to the sp2 hybridization of their respective central atoms .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the chlorophenoxy and acetamide groups. The chlorine atom in the chlorophenoxy group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chlorophenoxy and acetamide groups. For example, the compound is likely to have a relatively high molecular weight and may have limited solubility in water .

Scientific Research Applications

Synthesis and Biological Activity

Research on derivatives and analogs of complex acetamides and oxazepines has been a focus area, given their potential biological activities. For instance, compounds synthesized from similar structures have been evaluated for antitumor, antiallergic, and antimicrobial activities. These compounds, including benzothiazole and dibenzoxepin derivatives, exhibit significant pharmacological potentials, such as antitumor activity against human tumor cell lines and antiallergic effects in in vivo models (Yurttaş, Tay, & Demirayak, 2015); (Ohshima et al., 1992).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on similar acetamide analogs reveal their potential applications in photovoltaic efficiency modeling. These studies are crucial for understanding the molecular interactions and electronic properties that could be leveraged in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).

Synthetic Methodologies and Chemical Characterization

The synthesis of complex organic molecules, including those with benzoxazepin and acetamide components, has significant implications for the development of new pharmaceuticals and materials. Studies have focused on innovative synthetic routes to create these compounds, revealing the intricacies of chemical reactions and providing a foundation for the synthesis of novel therapeutic agents (Petrovskii et al., 2017).

Pharmacophore Modeling for Drug Design

Research into the pharmacological activities of dibenzodiazepine derivatives, for example, helps in the characterization of histamine H4 receptor binding sites. Such studies contribute to the understanding of receptor-ligand interactions, aiding in the design of new ligands with potential therapeutic applications (Smits et al., 2006).

Future Directions

The study of this compound could be an interesting area of research, given the presence of the tetrahydrobenzo[b][1,4]oxazepin ring and other functional groups. Future work could involve the synthesis of this compound and the investigation of its physical, chemical, and biological properties .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTDIGZAOSUIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.